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Abstract
Methyl 9-Formylnonanoate, also known as Methyl Azelaaldehydate, is a bifunctional molecule

of significant interest in the synthesis of high-value specialty chemicals. Derived predominantly

from the ozonolysis of methyl oleate—a major constituent of renewable vegetable oils—this

C10 aldehydo-ester serves as a versatile platform chemical.[1] Its two distinct functional

groups, a terminal aldehyde and a methyl ester, provide orthogonal reactivity, enabling its use

as a precursor to a wide array of products including dicarboxylic acids for polymers, complex

molecules for the fragrance industry, and various pharmaceutical intermediates.[2] This guide

provides an in-depth exploration of the synthesis of Methyl 9-Formylnonanoate and detailed

protocols for its subsequent conversion into key specialty chemicals, offering researchers and

process chemists a practical framework for its application.

Foundational Chemistry of Methyl 9-
Formylnonanoate
Methyl 9-Formylnonanoate is a colorless to light yellow liquid at room temperature. Its utility

stems from the presence of both an electrophilic aldehyde carbon and an ester group, which

can be selectively targeted under different reaction conditions. The aldehyde is amenable to

oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester can be
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hydrolyzed or undergo transesterification. This dual functionality makes it an essential building

block for creating linear, bifunctional molecules.[2]

Table 1: Physicochemical Properties of Methyl 9-Formylnonanoate

Property Value Reference(s)

CAS Number 14811-73-5 [3]

Molecular Formula C₁₁H₂₀O₃

Molecular Weight 200.28 g/mol

Synonyms
9-Formylnonanoic Acid Methyl

Ester, Methyl Azelaaldehydate

Appearance
Colorless to Light yellow clear

liquid

Purity (Typical) >95.0% (GC)

Synthesis Protocol: Methyl 9-Formylnonanoate via
Ozonolysis
The most prevalent and industrially scalable method for producing Methyl 9-Formylnonanoate
is the ozonolysis of methyl oleate.[1][4] This reaction involves the oxidative cleavage of the

C=C double bond in methyl oleate by ozone, forming an unstable primary ozonide which

rearranges into a more stable secondary ozonide (1,2,4-trioxolane). A subsequent reductive

work-up cleaves the ozonide to yield the desired aldehyde without over-oxidation to the

carboxylic acid.

Experimental Protocol: Ozonolysis of Methyl Oleate
Materials:

Methyl oleate (>98%)

Methanol (CH₃OH), anhydrous
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Dichloromethane (CH₂Cl₂), anhydrous

Ozone (O₃), from an ozone generator

Dimethyl sulfide (DMS) or Sodium borohydride (NaBH₄)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate (for chromatography)

Equipment:

Three-neck round-bottom flask

Gas dispersion tube (sparger)

Low-temperature bath (e.g., dry ice/acetone)

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve methyl oleate (0.1 mol)

in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL total). Equip the flask

with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas

outlet bubbler.

Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin stirring

and bubble ozone gas through the solution.[5] The progress of the reaction can be monitored
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by Thin-Layer Chromatography (TLC) or by the appearance of a persistent blue color in the

solution, which indicates an excess of dissolved ozone.

Ozone Purge: Once the reaction is complete (typically 2-3 hours, starting material consumed

as per TLC), stop the ozone flow. Purge the solution with nitrogen or oxygen gas for 15-20

minutes to remove all residual ozone. This step is critical for safety, as residual ozone can

react violently with the reducing agent.

Reductive Work-up: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide

(DMS, 1.5 equivalents) dropwise to the reaction mixture.

Scientist's Note:DMS is an effective reducing agent for ozonides, producing the desired

aldehyde and dimethyl sulfoxide (DMSO) as a water-soluble byproduct. Alternatively,

sodium borohydride (NaBH₄) can be used, but must be added carefully in small portions to

control the exothermic reaction and hydrogen gas evolution.[4][6]

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir

overnight. The reaction is complete when a test with starch-iodide paper indicates the

absence of peroxides.

Extraction and Wash: Concentrate the mixture under reduced pressure using a rotary

evaporator to remove the bulk of the solvent. Dilute the residue with 200 mL of ethyl acetate

and transfer to a separatory funnel. Wash the organic layer sequentially with saturated

NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the crude Methyl 9-Formylnonanoate.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.

Visualization of Synthesis Workflow
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Step 1: Ozonolysis

Step 2: Reductive Work-up & Purification
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Caption: Workflow for the synthesis of Methyl 9-Formylnonanoate.
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Application in Specialty Chemical Synthesis
Synthesis of Azelaic Acid
Azelaic acid (Nonanedioic acid) is a highly valuable dicarboxylic acid used in the production of

polymers (e.g., polyamide-6,9), plasticizers, lubricants, and as an active ingredient in

pharmaceuticals for treating skin conditions.[7][8] Methyl 9-Formylnonanoate is an immediate

precursor to azelaic acid via a two-step process: oxidation of the aldehyde to a carboxylic acid,

followed by hydrolysis of the methyl ester.

Materials:

Methyl 9-Formylnonanoate

Acetone

Jones Reagent (CrO₃ in H₂SO₄) or Potassium permanganate (KMnO₄)

Isopropanol (for quenching)

Sodium hydroxide (NaOH), 10% aqueous solution

Hydrochloric acid (HCl), concentrated

Diethyl ether

Procedure:

Oxidation to Monomethyl Azelate:

Dissolve Methyl 9-Formylnonanoate (0.05 mol) in 150 mL of acetone in a flask and cool

to 0 °C in an ice bath.

Slowly add Jones Reagent dropwise with vigorous stirring, maintaining the temperature

below 10 °C. The reaction is exothermic and the color will change from orange to a murky

green.

Monitor the reaction by TLC. Once the starting aldehyde is consumed, quench the excess

oxidant by adding isopropanol dropwise until the green color persists.
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Scientist's Note:Jones oxidation is highly efficient but uses chromium, which requires

careful waste disposal. A greener alternative is using potassium permanganate (KMnO₄) in

a buffered aqueous solution, though this can sometimes lead to C-C bond cleavage if not

controlled carefully.[9]

Filter the mixture to remove chromium salts and concentrate the filtrate. Extract the

residue with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield

crude Monomethyl Azelate.

Hydrolysis to Azelaic Acid:

To the crude Monomethyl Azelate, add 150 mL of 10% aqueous NaOH solution.

Heat the mixture to reflux (approx. 100 °C) for 2-4 hours with stirring. The reaction can be

monitored by the disappearance of the ester spot on TLC.

Cool the reaction mixture to room temperature and then further in an ice bath.

Slowly and carefully acidify the solution with concentrated HCl until the pH is ~2. A white

precipitate of azelaic acid will form.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to yield pure Azelaic Acid. Further purification can be achieved by recrystallization from hot

water.[9]

Methyl
9-Formylnonanoate Oxidation

 Jones Reagent
or KMnO4 Monomethyl

Azelate
Alkaline

Hydrolysis

 1. NaOH, Reflux
2. HCl Azelaic Acid

Click to download full resolution via product page

Caption: Reaction pathway from Methyl 9-Formylnonanoate to Azelaic Acid.

Synthesis of Fragrance Intermediates
The aldehyde group in Methyl 9-Formylnonanoate is a powerful handle for constructing larger

molecules used in the fragrance and flavor industries.[2] Carbon-carbon bond-forming
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reactions, such as the Wittig reaction, allow for the extension of the carbon chain and the

introduction of new functional groups, leading to compounds with desirable olfactory properties.

This protocol describes a model reaction to form Methyl (E)-undec-9-enoate, a precursor for

various macrocyclic lactones and other fragrance compounds.

Materials:

Methyl 9-Formylnonanoate

Methyltriphenylphosphonium bromide

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend

methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the

suspension to 0 °C.

Add potassium tert-butoxide (1.1 equivalents) portion-wise. The mixture will turn a

characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide.

Stir at 0 °C for 30 minutes.

Wittig Reaction: While maintaining the temperature at 0 °C, add a solution of Methyl 9-
Formylnonanoate (1 equivalent) in anhydrous THF dropwise to the ylide solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.

Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated

aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100

mL). The byproduct, triphenylphosphine oxide, is partially soluble in both phases but can be

largely removed during chromatography.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the target olefin, Methyl (E)-undec-9-enoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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